9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole
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Overview
Description
9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is an organic compound that features a carbazole core substituted with a nitro group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole typically involves the nitration of a carbazole derivative followed by the introduction of the trifluoromethyl group. One common method involves the following steps:
Nitration: The carbazole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid
Trifluoromethylation: The nitro-substituted carbazole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity of the aromatic ring. Common reagents for these reactions include halogens and sulfonating agents.
Coupling Reactions: The carbazole core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions often require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Electrophilic Substitution Reagents: Halogens (chlorine, bromine), sulfonating agents.
Coupling Reagents: Palladium catalysts, ligands like triphenylphosphine.
Major Products
Reduction: Formation of 9-[2-amino-4-(trifluoromethyl)phenyl]-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Coupling: Complex carbazole-based structures with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel materials and catalysts.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its derivatives for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole and its derivatives depends on their specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole: Unique due to the combination of nitro and trifluoromethyl groups.
9-[2-nitro-4-(methyl)phenyl]-9H-carbazole: Similar structure but with a methyl group instead of trifluoromethyl, affecting its electronic properties.
9-[2-amino-4-(trifluoromethyl)phenyl]-9H-carbazole:
Uniqueness
The presence of both nitro and trifluoromethyl groups in this compound imparts unique electronic and steric properties, making it distinct from other carbazole derivatives
Properties
IUPAC Name |
9-[2-nitro-4-(trifluoromethyl)phenyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O2/c20-19(21,22)12-9-10-17(18(11-12)24(25)26)23-15-7-3-1-5-13(15)14-6-2-4-8-16(14)23/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQSEQWAMYBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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